4-(6-Chloropyridin-2-yl)piperazin-2-one
Overview
Description
“4-(6-Chloropyridin-2-yl)piperazin-2-one” is a chemical compound with the molecular formula C9H10ClN3O . It is related to other compounds such as “4-[(6-Chloropyridin-3-yl)carbonyl]piperazin-2-one” and “2-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-1-(4-hydroxy-1,2-oxazolidin-2-yl)ethan-1-one” which have been studied for various applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “4-(6-Chloropyridin-2-yl)piperazin-2-one” can be represented by the SMILES string "O=C (C1=CN=C (Cl)C=C1)N2CC (NCC2)=O" . This indicates that the compound contains a piperazine ring attached to a 6-chloropyridin-2-yl group.
Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on synthesizing and characterizing new compounds related to "4-(6-Chloropyridin-2-yl)piperazin-2-one." For instance, Li et al. (2015) synthesized a related compound and detailed its crystal structure, indicating good fungicidal and antiviral activities Li et al., 2015. Similarly, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, showcasing the versatility of these compounds in developing potential antimicrobial agents Patel, Agravat, & Shaikh, 2011.
Biological and Antimicrobial Activity
Research into the biological activities of compounds structurally related to "4-(6-Chloropyridin-2-yl)piperazin-2-one" has yielded promising results. The synthesis and evaluation of pyridine derivatives by Patel and Agravat (2007) have demonstrated significant antibacterial and antifungal properties, contributing to the ongoing search for new antimicrobial agents Patel & Agravat, 2007.
Anticancer Activities
Further studies have explored the anticancer potential of novel compounds. Demirci and Demirbas (2019) synthesized new Mannich bases starting from a related compound and evaluated their anticancer activity against prostate cancer cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment Demirci & Demirbas, 2019.
Antipsychotic and Hypoxic-Cytotoxic Agents
Raviña et al. (2000) prepared novel butyrophenones with affinity for dopamine and serotonin receptors, indicating their potential as antipsychotic drugs. This research underscores the broad pharmacological applications of compounds related to "4-(6-Chloropyridin-2-yl)piperazin-2-one" Raviña et al., 2000. Additionally, Ortega et al. (2000) synthesized new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, evaluating their hypoxic-cytotoxic activities and further emphasizing the diverse potential applications of these compounds in medicinal chemistry Ortega et al., 2000.
Future Directions
properties
IUPAC Name |
4-(6-chloropyridin-2-yl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-7-2-1-3-8(12-7)13-5-4-11-9(14)6-13/h1-3H,4-6H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTGUAQDULRNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridin-2-yl)piperazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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